STAT6-IN-5 Exhibits Superior Potency Over Closest Chemical Analogs STAT6-IN-4 and STAT6-IN-7
STAT6-IN-5 (IC50 = 0.24 μM) demonstrates a ~29% increase in potency compared to its direct analog STAT6-IN-4 (IC50 = 0.34 μM) and a ~14% improvement over STAT6-IN-7 (IC50 = 0.28 μM) in the same STAT6 inhibition assay . All three compounds were evaluated as inhibitors of STAT6 binding activity, underscoring the impact of specific structural modifications on target engagement.
| Evidence Dimension | STAT6 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.24 μM |
| Comparator Or Baseline | STAT6-IN-4: 0.34 μM; STAT6-IN-7: 0.28 μM |
| Quantified Difference | STAT6-IN-5 is 29% more potent than STAT6-IN-4 and 14% more potent than STAT6-IN-7 |
| Conditions | In vitro STAT6 binding assay |
Why This Matters
This enhanced potency reduces the required concentration for effective target engagement, minimizing off-target effects and enabling more robust signal-to-noise ratios in cellular assays.
